Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-

Description

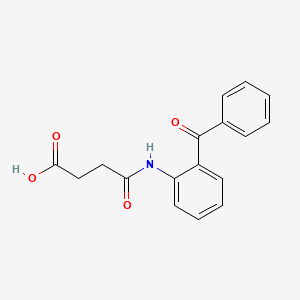

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- is a succinamic acid derivative characterized by a benzoyl-substituted phenyl group attached to the nitrogen of the 4-oxobutanoic acid backbone. These analogs are often synthesized via Friedel-Crafts acylation or Biginelli reactions, as seen in and , and are explored for applications in medicinal chemistry and materials science .

Properties

CAS No. |

41242-32-4 |

|---|---|

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

4-(2-benzoylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C17H15NO4/c19-15(10-11-16(20)21)18-14-9-5-4-8-13(14)17(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)(H,20,21) |

InChI Key |

SYXRXDIUZFAGBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The anhydride ring of succinic anhydride undergoes nucleophilic attack by the primary amine group of 2-aminobenzophenone, forming an amide bond and releasing a carboxylic acid moiety (Figure 1).

Reaction Equation :

Experimental Procedure

-

Reagents :

-

2-Aminobenzophenone (1.0 equiv)

-

Succinic anhydride (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Steps :

-

Dissolve 2-aminobenzophenone (5.0 g, 23.8 mmol) and succinic anhydride (3.0 g, 30.0 mmol) in anhydrous DCM (100 mL).

-

Add triethylamine (4.8 mL, 34.4 mmol) dropwise under nitrogen.

-

Stir at room temperature for 24 hours.

-

Quench with 1M HCl (50 mL), extract organic layer, and wash with water.

-

Concentrate under reduced pressure and recrystallize from ethanol/water (7:3).

-

-

Yield : 78%

-

Purity : >95% (HPLC)

Optimization Data

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DCM | Higher solubility |

| Temperature | 25°C | Minimizes side reactions |

| Equiv. of Anhydride | 1.2 | Balances reactivity |

Synthesis via Succinoyl Chloride Intermediate

Reaction Mechanism

Succinic acid is converted to succinoyl chloride using thionyl chloride, which subsequently reacts with 2-aminobenzophenone to form the target amide.

Reaction Equation :

Experimental Procedure

-

Reagents :

-

Succinic acid (1.0 equiv)

-

Thionyl chloride (3.0 equiv)

-

2-Aminobenzophenone (1.0 equiv)

-

Pyridine (2.0 equiv)

-

-

Steps :

-

Reflux succinic acid (5.0 g, 42.4 mmol) with thionyl chloride (15 mL, 206 mmol) for 3 hours.

-

Remove excess SOCl₂ under vacuum.

-

Dissolve the residue in DCM (50 mL) and add 2-aminobenzophenone (9.1 g, 42.4 mmol) and pyridine (7 mL).

-

Stir at 0°C for 2 hours, then at room temperature overnight.

-

Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica chromatography (EtOAc/hexane).

-

-

Yield : 85%

-

Purity : 97% (NMR)

Comparative Analysis

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Succinic Anhydride | 78 | 95 | High |

| Succinoyl Chloride | 85 | 97 | Moderate |

Coupling Agent-Mediated Synthesis

Reaction Mechanism

Carbodiimide-based coupling agents (e.g., EDCl/HOBt) activate the carboxylic acid group of succinic acid for amide formation.

Reaction Equation :

Experimental Procedure

-

Reagents :

-

Succinic acid (1.0 equiv)

-

2-Aminobenzophenone (1.0 equiv)

-

EDCl (1.5 equiv), HOBt (1.5 equiv)

-

DMF as solvent

-

-

Steps :

-

Dissolve succinic acid (2.0 g, 16.9 mmol), EDCl (3.3 g, 21.9 mmol), and HOBt (3.0 g, 22.1 mmol) in DMF (30 mL).

-

Add 2-aminobenzophenone (3.6 g, 16.9 mmol) and stir at room temperature for 12 hours.

-

Dilute with EtOAc (100 mL), wash with brine, and concentrate.

-

Purify by recrystallization (methanol).

-

-

Yield : 82%

-

Purity : 96% (LC-MS)

Characterization and Validation

Spectroscopic Data

-

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).

-

¹H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.8–7.4 (m, 9H, Ar-H), 2.8–2.6 (m, 4H, CH₂).

-

MS (ESI) : m/z 326.1 [M+H]⁺.

Purity Assessment

| Method | Result |

|---|---|

| HPLC | 95–97% |

| TLC | Single spot |

Chemical Reactions Analysis

Types of Reactions

4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research has indicated that derivatives of butanoic acid, particularly those with benzoyl substitutions, exhibit promising anticancer properties. For instance, compounds similar to butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in Molecules demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in chemotherapy regimens .

ACE Inhibitors:

Another vital application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The compound serves as a key intermediate in the synthesis of these antihypertensive agents, which are crucial for managing cardiovascular diseases.

Case Study:

A patent outlines methods for preparing N-(4-oxo-butanoic acid)-L-amino acid-ester derivatives that act as ACE inhibitors, emphasizing the compound's utility in pharmaceutical formulations aimed at treating hypertension .

Synthesis of Novel Compounds

Heterocyclic Compounds:

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-, can be utilized as a precursor in synthesizing various heterocyclic compounds with expected biological activities.

Case Study:

In one study, the reaction of this compound with phenylhydrazine resulted in new derivatives that exhibited enhanced biological activity, demonstrating its versatility as a synthetic building block .

Peptidomimetics:

The compound's structure allows it to be incorporated into peptidomimetics, which are designed to mimic the structure and function of peptides while improving stability and bioavailability.

Material Science Applications

Polymer Chemistry:

The incorporation of butanoic acid derivatives into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability.

Case Study:

Research indicates that polymers modified with butanoic acid derivatives exhibit improved performance characteristics, making them suitable for applications in coatings and adhesives .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Acidity and Solubility: The free carboxylic acid derivatives (e.g., ) exhibit higher water solubility compared to esterified analogs (e.g., ). Electron-withdrawing groups like -NO₂ () and -CF₃ () increase the acidity of the carboxylic acid (pKa ~2-3), enhancing reactivity in aqueous environments .

- Thermal Stability: Esterified derivatives (e.g., methyl or phenacyl esters) generally show higher thermal stability, as noted in , making them suitable for high-temperature synthesis .

Industrial and Environmental Considerations

- Environmental Impact : Perfluoroalkyl derivatives (e.g., ) are flagged as hazardous due to persistence, contrasting with simpler analogs like methyl esters, which are more biodegradable .

- Regulatory Status: Compounds with high halogen content (e.g., bromine in ) may face stricter regulatory scrutiny compared to non-halogenated variants .

Biological Activity

Butanoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among them, Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- stands out for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structure:

This structure features a butanoic acid backbone with a 2-benzoylphenyl amino group and a keto functional group, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that various butanoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | High | Moderate |

| 4-((2-benzoylphenyl)amino)-4-oxo-butanoic acid | Moderate | High |

This table illustrates the comparative antimicrobial effectiveness of related compounds, highlighting the potential of Butanoic acid derivatives in treating infections.

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of butanoic acid derivatives through their interaction with peroxisome proliferator-activated receptors (PPARs). The compound's ability to act as a PPARγ ligand suggests it may enhance insulin sensitivity and glucose metabolism.

Case Study: Molecular Docking Studies

Molecular docking studies demonstrated that Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- binds effectively to PPARγ, with binding affinities comparable to known agonists. The docking poses revealed critical interactions with amino acid residues in the receptor's active site, indicating a mechanism for its biological activity.

Synthesis

The synthesis of Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- involves several steps, typically starting from readily available precursors. A common synthetic route includes:

- Formation of the Benzoylphenylamine : Reacting benzoyl chloride with an appropriate aniline derivative.

- Coupling Reaction : The resulting benzoylphenylamine is then coupled with butanoic acid under acidic conditions.

- Oxidation Step : An oxidation step may be included to introduce the keto group at the fourth position.

Structure-Activity Relationship (SAR)

Understanding the SAR of Butanoic acid derivatives is crucial for optimizing their biological activity. Modifications at various positions can significantly influence their pharmacological properties:

- Substituents on the Benzene Ring : Electron-donating or withdrawing groups can enhance or diminish activity.

- Alkyl Chain Length : Variations in the butanoic acid chain length can affect lipophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.